Regiochemical Identity: 6-NH2,3-F,2-CH3 vs. 2-F,3-CH3 Isomer
The target compound (CAS 1108666-12-1) places the fluorine atom at position 3 and the methyl group at position 2, whereas its closest positional isomer 6-amino-2-fluoro-3-methylbenzoic acid (CAS 637347-84-3) exchanges these substituents. The target compound's SMILES (O=C(O)C1=C(N)C=CC(F)=C1C) places the fluorine para to the amino group, while the comparator (CC1=CC=C(N)C(C(=O)O)=C1F) places fluorine ortho to the carboxylic acid . This regiochemical difference alters the steric environment of the carboxylic acid and the electronic effects on the amino group, which is critical when the amino group serves as the primary synthetic handle for amide coupling or heterocycle formation .
| Evidence Dimension | Substitution pattern (positions of F, CH3, NH2 on benzoic acid core) |
|---|---|
| Target Compound Data | 6-NH2, 3-F, 2-CH3 (CAS 1108666-12-1, MW 169.15) |
| Comparator Or Baseline | 6-NH2, 2-F, 3-CH3 (CAS 637347-84-3, MW 169.15) |
| Quantified Difference | Fluorine position: para to NH2 (target) vs. ortho to COOH (comparator). Methyl position: ortho to COOH (target) vs. meta to NH2 (comparator). No quantitative biological activity data available for direct comparison. |
| Conditions | Structural comparison by SMILES notation and IUPAC nomenclature |
Why This Matters
Selection of the correct positional isomer is essential for reproducing patent-protected synthetic routes where the regiochemistry of the building block dictates the connectivity and biological activity of the final compound.
